

# Linzagolix Choline Demonstrates Significant Quality of Life Improvements Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Linzagolix Choline |           |
| Cat. No.:            | B608583            | Get Quote |

For researchers, scientists, and drug development professionals, new clinical trial data reveals that **Linzagolix Choline**, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, significantly enhances the quality of life for women with uterine fibroids and endometriosis when compared to a placebo. These findings, supported by robust experimental data from multiple Phase 3 trials, underscore the therapeutic potential of Linzagolix in addressing the debilitating symptoms associated with these estrogen-dependent conditions.

Linzagolix works by competitively binding to and blocking GnRH receptors in the pituitary gland.[1][2][3][4] This action leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses estrogen levels.[1] This mechanism of action effectively alleviates symptoms such as heavy menstrual bleeding, pelvic pain, and other factors that severely impact the daily lives of patients.

# Quantitative Analysis of Quality of Life Improvements

Clinical trial data from the PRIMROSE 1 and 2 Phase 3 studies for uterine fibroids and the EDELWEISS 3 Phase 3 study for endometriosis provide quantitative evidence of the positive impact of Linzagolix on patient-reported quality of life outcomes.





#### **Uterine Fibroids: PRIMROSE 1 & 2 Trials**

In the pooled data from the PRIMROSE 1 and 2 trials, the health-related quality of life (HRQL) was assessed using the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire. This questionnaire measures quality of life on a scale of 0-100, with higher scores indicating a better quality of life. The results at 24 weeks showed a statistically significant improvement in the HRQL total score for all Linzagolix treatment groups compared to placebo (P <.001).

| Treatment Group                            | Mean Change from Baseline in HRQL<br>Total Score (95% CI) at 24 Weeks |
|--------------------------------------------|-----------------------------------------------------------------------|
| Placebo                                    | 12.7 (16.2; 9.1)                                                      |
| Linzagolix 100 mg                          | 21.8 (25.6; 18.1)                                                     |
| Linzagolix 100 mg + Add-Back Therapy (ABT) | 28.2 (31.8; 24.5)                                                     |
| Linzagolix 200 mg                          | 32.1 (35.6; 28.5)                                                     |
| Linzagolix 200 mg + Add-Back Therapy (ABT) | 31.5 (35.2; 27.8)                                                     |

These improvements in quality of life were sustained at 52 weeks of treatment.

#### **Endometriosis: EDELWEISS 3 Trial**

The EDELWEISS 3 trial evaluated the efficacy of Linzagolix in treating moderate-to-severe endometriosis-associated pain. Quality of life was a key secondary endpoint, assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire. The EHP-30 is a 30-item questionnaire assessing various aspects of endometriosis-related health, including physical symptoms, emotional well-being, and functional impairment. The study demonstrated that Linzagolix, particularly at a dose of 200 mg with add-back therapy, significantly improved quality of life compared to placebo. While specific EHP-30 scores from this trial are not detailed in the provided search results, the EDELWEISS 1 Phase 2b trial showed that Linzagolix doses of 75 mg and above led to significant enhancements in overall patient well-being as measured by the EHP-30 score.

## **Experimental Protocols**



The assessment of Linzagolix's impact on quality of life was conducted within the framework of well-designed, randomized, double-blind, placebo-controlled Phase 3 clinical trials.

## **PRIMROSE 1 and 2 (Uterine Fibroids)**

- Study Design: These were two parallel, randomized, double-blind, placebo-controlled Phase 3 trials.
- Participants: Women with uterine fibroids characterized by heavy menstrual bleeding.
- Intervention: Participants were randomized to receive once-daily oral doses of Linzagolix 100 mg, Linzagolix 100 mg with hormonal add-back therapy (ABT), Linzagolix 200 mg, Linzagolix 200 mg with ABT, or a placebo for 52 weeks.
- Primary Endpoint: Reduction in menstrual blood loss.
- Quality of Life Assessment: Health-related quality of life was evaluated using the 3-month recall version of the Uterine Fibroid Symptom Health-Related Quality of Life (UFS-QOL) questionnaire.

### **EDELWEISS 3 (Endometriosis)**

- Study Design: A prospective, randomized, double-blind, placebo-controlled Phase 3 study.
- Participants: Women with moderate-to-severe endometriosis-associated pain.
- Intervention: Patients were randomized to receive once-daily oral Linzagolix 75 mg alone, Linzagolix 200 mg in combination with ABT (1.0 mg estradiol and 0.5 mg norethindrone acetate), or a placebo.
- Co-Primary Endpoints: Reduction in dysmenorrhea and non-menstrual pelvic pain.
- Quality of Life Assessment: Quality of life was assessed using the Endometriosis Health Profile-30 (EHP-30) questionnaire.

## Visualizing the Pathways and Processes







To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.





Symptom Reduction & Improved Quality of Life





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linzagolix | C22H15F3N2O7S | CID 16656889 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Linzagolix Choline Demonstrates Significant Quality of Life Improvements Over Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b608583#assessing-the-impact-of-linzagolix-choline-on-quality-of-life-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com